molecular formula C15H16O2 B8491978 (2-(Benzyloxy)-3-methylphenyl)methanol

(2-(Benzyloxy)-3-methylphenyl)methanol

Cat. No.: B8491978
M. Wt: 228.29 g/mol
InChI Key: UIMBAKMUWRCYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Benzyloxy)-3-methylphenyl)methanol is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(3-methyl-2-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C15H16O2/c1-12-6-5-9-14(10-16)15(12)17-11-13-7-3-2-4-8-13/h2-9,16H,10-11H2,1H3

InChI Key

UIMBAKMUWRCYPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CO)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed methyl 2-(benzyloxy)-3-methylbenzoate (40 g, 156.07 mmol, 1.00 equiv) and tetrahydrofuran (300 mL). This was followed by the addition of LiBH4 (15.6 g, 5.00 equiv) in several batches with stirring. The resulting solution was stirred overnight at 60° C. The reaction was then quenched by the addition of 1.5 L of water/ice. The resulting solution was extracted with 2×800 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 2×1000 mL of H2O. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 30 g (84%) of [2-(benzyloxy)-3-methylphenyl]methanol as light brown oil. 1H NMR (300 MHz, DMSO-d6) δ 2.21 (s, 3H), 4.55-4.57 (m, 2H), 4.83 (s, 2H), 5.05-5.09 (m, 1H), 7.02-7.51 (m, 8H).
Name
methyl 2-(benzyloxy)-3-methylbenzoate
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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